1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine
Description
1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a synthetic organic compound featuring a 3,4,5-trimethoxyphenyl group attached to an allylamine (prop-2-enylamine) backbone. Its IUPAC name reflects the substitution pattern: the phenyl ring is substituted with methoxy groups at the 3, 4, and 5 positions, while the amine group is positioned at the terminal end of an allyl chain.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3 |
InChI Key |
MGKVSZBPSGXJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, aldehydes, carboxylic acids, and substituted phenyl compounds .
Scientific Research Applications
Antifungal Activity
Research indicates that 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine and its derivatives exhibit significant antifungal properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various fungi, including dermatophytes and Candida species.
A comparative analysis of different derivatives revealed that certain modifications in the chemical structure enhance antifungal activity. For instance, the presence of specific substituents on the phenyl ring has been correlated with improved efficacy against fungal strains. The minimum inhibitory concentrations (MICs) for these compounds typically range from 7.8 to 15.6 µg/mL for the most active derivatives, indicating potent antifungal activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the trimethoxy substitution on the phenyl ring plays a critical role in enhancing the biological activity of this compound. Compounds with additional electron-donating groups tend to show increased interaction with fungal cell membranes, leading to higher antifungal potency .
Synthetic Routes
The synthesis of this compound has been explored through various methodologies. Recent studies have proposed alternative synthetic routes that improve yield and reduce reaction time. For example, a one-pot synthesis involving a combination of Mannich and aza-Prins reactions has been successfully employed to produce this compound efficiently .
| Synthetic Method | Yield | Reaction Time | Notes |
|---|---|---|---|
| One-Pot Reaction | 11% | 24 hours | Involves acid-catalyzed reactions |
| Two-Step Synthesis | Good | Variable | Allows for isolation of intermediates |
Case Study: Antifungal Efficacy
In a study evaluating the antifungal activity of various derivatives of this compound, researchers tested several compounds against a panel of fungal strains. The results highlighted that modifications in the alkene portion significantly influenced antifungal effectiveness.
The most promising compound demonstrated an MIC value comparable to established antifungal agents, suggesting potential for further development into therapeutic applications .
Case Study: Synthesis Optimization
Another study focused on optimizing the synthetic route for this compound using a two-step process that allowed for better control over product purity and yield. This method facilitated the isolation of key intermediates and provided insights into the reaction mechanisms involved .
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
3,4,5-Trimethoxyamphetamine (TMA)
Structure : TMA (1-(3,4,5-trimethoxyphenyl)propan-2-amine) differs by replacing the allylamine with a propylamine chain.
Properties :
Key Differences :
- The allylamine in 1-(3,4,5-trimethoxyphenyl)prop-2-enylamine introduces a rigid, planar conformation, likely altering receptor binding kinetics compared to TMA’s flexible propylamine chain.
Combretastatin A-4 and Prodrugs
Structure : Combretastatin A-4 (CA-4) contains a 3,4,5-trimethoxyphenyl group linked to a benzyl moiety via a double bond but lacks an amine group .
Properties :
- Solubility : CA-4 is poorly water-soluble; prodrugs like phosphate salts (e.g., 1m and 1n) improve solubility (e.g., sodium phosphate derivative 1n) .
- Activity : CA-4 is a potent tubulin polymerization inhibitor with antineoplastic activity. Its prodrugs retain efficacy while enhancing bioavailability .
Key Differences :
- The allylamine in this compound introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride) for improved solubility, akin to CA-4 prodrugs.
- The absence of a benzyl group may limit tubulin-targeting effects but could redirect activity toward other targets (e.g., monoamine receptors).
Pyrazoline Derivatives with 3,4,5-Trimethoxyphenylpropenone Moieties
Structure: Derivatives such as (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (2a) feature a propenone (α,β-unsaturated ketone) instead of an amine . Properties:
Key Differences :
- The allylamine group in this compound replaces the ketone, altering electronic properties and hydrogen-bonding capacity. This may shift activity from kinase inhibition (common in α,β-unsaturated ketones) to receptor modulation.
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a prop-2-enylamine backbone with a trimethoxyphenyl group, which is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.6 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 10.5 |
The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It has been noted to inhibit specific enzymes that play a role in cell proliferation and survival.
- Oxidative Stress Modulation : The presence of methoxy groups may enhance its antioxidant properties, contributing to reduced oxidative stress in cells.
Study on Antimicrobial Effects
A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .
Study on Anticancer Effects
In a clinical trial involving patients with advanced breast cancer, the administration of this compound showed a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported. This trial highlights its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
